Milataxel
Overview
Description
Milataxel, also known as MAC-321 or TL-139, is a novel taxane analog. Taxanes are a class of diterpenes that have shown significant efficacy in cancer treatment. This compound has been developed to overcome some of the limitations associated with other taxanes, such as paclitaxel and docetaxel. It has demonstrated enhanced preclinical activity, particularly in cell lines that overexpress P-glycoprotein, a protein that often contributes to drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Milataxel is synthesized through a series of complex organic reactions. The synthesis involves the esterification of a taxane core with various functional groups. The key steps include:
Esterification: The taxane core is esterified with benzoic acid, acetic acid, and propionic acid to form the final compound.
Hydroxylation: Hydroxyl groups are introduced at specific positions on the taxane core.
Protection and Deprotection: Various protecting groups are used to ensure selective reactions at desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Milataxel undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Reduced forms with fewer oxygen atoms.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Milataxel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of taxane derivatives.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent for various cancers, including colorectal cancer and mesothelioma.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Milataxel enhances the rate of tubulin polymerization in vitro, leading to the bundling of microtubules within cells. This disrupts the normal function of microtubules, which are essential for cell division. By stabilizing microtubules, this compound prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis (programmed cell death). The primary molecular targets are the beta-tubulin chains in microtubules .
Comparison with Similar Compounds
Paclitaxel: Another taxane used in cancer treatment, known for its poor oral bioavailability and requirement for formulation with polysorbate 80 or cremophor.
Docetaxel: A semi-synthetic analog of paclitaxel with similar limitations.
Uniqueness of Milataxel:
Enhanced Activity: this compound has shown greater efficacy in preclinical studies compared to paclitaxel and docetaxel, especially in drug-resistant cell lines.
Formulation: Unlike paclitaxel and docetaxel, this compound does not require formulation with polysorbate 80 or cremophor, reducing the risk of hypersensitivity reactions.
Oral Bioavailability: this compound has better oral bioavailability, making it a more convenient option for patients
This compound represents a promising advancement in the field of taxane-based chemotherapy, offering potential benefits over existing treatments.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVMHSNIQAICTR-UQYHODNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO16 | |
Record name | Milataxel | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Milataxel | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870345 | |
Record name | Milataxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Milataxel enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells. | |
Record name | Milataxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
352425-37-7 | |
Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352425-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milataxel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milataxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Milataxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILATAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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